N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527890
InChI: InChI=1S/C10H9ClN4OS2/c1-6(18-10-15-13-5-17-10)9(16)14-8-3-2-7(11)4-12-8/h2-6H,1H3,(H,12,14,16)
SMILES:
Molecular Formula: C10H9ClN4OS2
Molecular Weight: 300.8 g/mol

N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide

CAS No.:

Cat. No.: VC14527890

Molecular Formula: C10H9ClN4OS2

Molecular Weight: 300.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide -

Specification

Molecular Formula C10H9ClN4OS2
Molecular Weight 300.8 g/mol
IUPAC Name N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide
Standard InChI InChI=1S/C10H9ClN4OS2/c1-6(18-10-15-13-5-17-10)9(16)14-8-3-2-7(11)4-12-8/h2-6H,1H3,(H,12,14,16)
Standard InChI Key IYAWHQKBJHJKSP-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NN=CS2

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a 5-chloropyridin-2-yl group bonded via an amide linkage to a propanamide backbone, which further connects to a 1,3,4-thiadiazol-2-ylsulfanyl moiety. This arrangement creates a planar, heterocyclic system with multiple sites for hydrogen bonding and π-π interactions. The pyridine ring’s electron-withdrawing chlorine substituent at the 5-position enhances electrophilic reactivity, while the thiadiazole ring contributes sulfur-based nucleophilic potential .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide
Molecular FormulaC₁₀H₉ClN₄OS₂
Molecular Weight300.8 g/mol
Canonical SMILESCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NN=CS2
InChI KeyIYAWHQKBJHJKSP-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area108 Ų

The logP value of 3.56 (calculated) suggests moderate lipophilicity, indicating potential membrane permeability in biological systems . The thiadiazole’s sulfanyl group (-S-) enhances solubility in polar aprotic solvents like dimethylformamide (DMF), a trait critical for its synthesis and purification.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide typically involves three stages:

  • Formation of the Pyridine-Amide Backbone: 5-Chloropyridin-2-amine reacts with propionyl chloride under basic conditions to yield N-(5-chloropyridin-2-yl)propanamide.

  • Thiadiazole Sulfuration: 1,3,4-Thiadiazole-2-thiol is generated via cyclization of thiosemicarbazide derivatives in the presence of phosphorus oxychloride .

  • Coupling Reaction: A nucleophilic substitution links the thiadiazole’s sulfhydryl group to the propanamide’s α-carbon using coupling agents like EDC/HOBt .

Reactions are conducted under nitrogen atmosphere to prevent oxidation, with yields optimized to ~65–72% through temperature control (60–80°C) and solvent selection (DMF or acetonitrile) .

Table 2: Representative Synthesis Conditions

ParameterValue
SolventDMF/Acetonitrile
Temperature60–80°C
Reaction Time12–24 hours
CatalystEDC/HOBt
Purification MethodColumn chromatography (SiO₂, ethyl acetate/hexane)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectra confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=8.4 Hz, 1H, pyridine-H), 7.85 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H), 7.45 (d, J=2.4 Hz, 1H, pyridine-H), 4.12 (q, J=6.8 Hz, 1H, CH-S), 3.05 (s, 1H, NH), 1.55 (d, J=6.8 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O), 152.3 (thiadiazole-C), 148.1 (pyridine-C), 132.7 (C-Cl), 121.8 (pyridine-CH), 44.2 (CH-S), 20.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS) aligns with the theoretical mass (m/z 301.02 for [M+H]⁺).

Reactivity and Stability Profile

Chemical Reactivity

  • Nucleophilic Substitution: The thiadiazole’s sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts .

  • Hydrolysis: Under acidic conditions (pH <3), the amide bond cleaves to yield 5-chloropyridin-2-amine and thiadiazole-propanoic acid.

  • Metal Coordination: The thiadiazole’s nitrogen and sulfur atoms chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .

Research Applications and Future Directions

Material Science

The compound’s sulfur-rich structure makes it a candidate for:

  • Conductive Polymers: As a dopant in polyaniline composites to enhance electrical conductivity .

  • Metal-Organic Frameworks (MOFs): As a linker for constructing porous materials with gas storage capabilities.

Medicinal Chemistry

Proposed studies include:

  • In Vitro Cytotoxicity Screening: Against cancer cell lines (e.g., MCF-7, A549) to validate kinase inhibition predictions .

  • SAR Optimization: Modifying the pyridine’s substituents (e.g., replacing Cl with CF₃) to enhance bioavailability .

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